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Compound of Interest

Compound Name: But-3-yn-2-ylbenzene

Cat. No.: B1296858 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of but-3-yn-2-ylbenzene and its

structural isomers: 1-phenyl-1-butyne, 1-phenyl-2-butyne, and 4-phenyl-1-butyne. The

differentiation of these isomers is crucial in various research and development applications,

including synthetic chemistry, materials science, and pharmaceutical development, where

precise structural confirmation is paramount. This document presents a comprehensive

analysis of their distinguishing features using Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of but-3-yn-2-ylbenzene and its isomers.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound Aromatic Protons (δ, ppm)
Aliphatic/Alkynyl Protons
(δ, ppm)

But-3-yn-2-ylbenzene ~7.2-7.4 (m) 3.6 (q), 2.1 (s), 1.5 (d)

1-Phenyl-1-butyne ~7.2-7.5 (m) 2.4 (q), 1.2 (t)

1-Phenyl-2-butyne ~7.1-7.3 (m) 3.4 (s), 1.8 (s)

4-Phenyl-1-butyne ~7.1-7.3 (m) 2.8 (t), 2.4 (t), 1.9 (t)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound
Aromatic Carbons
(δ, ppm)

Alkynyl Carbons
(δ, ppm)

Aliphatic Carbons
(δ, ppm)

But-3-yn-2-ylbenzene ~126-145 ~84, ~72 ~35, ~23

1-Phenyl-1-butyne ~123-132 ~81, ~91 ~13, ~14

1-Phenyl-2-butyne ~128-138 ~79, ~80 ~4, ~24

4-Phenyl-1-butyne[1]
126.3, 128.4, 128.5,

140.4
69.3, 83.3 ~29, ~35

Table 3: Key IR Spectroscopic Data (Wavenumbers in cm⁻¹)

Compound
C≡C Stretch
(cm⁻¹)

≡C-H Stretch
(cm⁻¹)

C-H Aromatic
Stretch (cm⁻¹)

C-H Aliphatic
Stretch (cm⁻¹)

But-3-yn-2-

ylbenzene
~2100 (weak) ~3300 ~3000-3100 ~2850-3000

1-Phenyl-1-

butyne
~2240 N/A ~3000-3100 ~2850-3000

1-Phenyl-2-

butyne
~2250 N/A ~3000-3100 ~2850-3000

4-Phenyl-1-

butyne
~2120 ~3300 ~3000-3100 ~2850-3000
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Table 4: Mass Spectrometry Data (m/z)

Compound Molecular Ion (M⁺) (m/z)
Key Fragmentation Peaks
(m/z)

But-3-yn-2-ylbenzene 130 115, 91

1-Phenyl-1-butyne[2] 130 115, 102, 77

1-Phenyl-2-butyne 130 115, 91

4-Phenyl-1-butyne[1] 130 115, 91, 77

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The

following are generalized experimental protocols that can be adapted for the analysis of these

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of

deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal

standard.

¹H NMR Acquisition: Proton NMR spectra were acquired with a spectral width of 16 ppm, a

relaxation delay of 1 s, and 16 scans.

¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired with a spectral width of 250

ppm, a relaxation delay of 2 s, and 1024 scans. Data processing involved Fourier

transformation and baseline correction.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
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Sample Preparation: A thin film of the liquid sample was prepared between two sodium

chloride (NaCl) or potassium bromide (KBr) plates.

Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. A background spectrum of the clean plates was acquired and subtracted from the

sample spectrum.

Mass Spectrometry (MS)
Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an

electron ionization (EI) source.

Sample Preparation: The sample was diluted in a suitable solvent (e.g., dichloromethane or

hexane) to a concentration of approximately 1 mg/mL.

GC Conditions: A non-polar capillary column (e.g., DB-5ms) was used. The oven

temperature was programmed to ramp from an initial temperature (e.g., 50 °C) to a final

temperature (e.g., 250 °C) to ensure separation of the isomers.

MS Conditions: The ion source temperature was maintained at 230 °C, and the electron

energy was set to 70 eV. Mass spectra were recorded over a mass-to-charge ratio (m/z)

range of 40-400.

Visualizing the Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the

isomers.
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Workflow for Spectroscopic Comparison of Isomers
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Caption: Spectroscopic analysis workflow for isomer differentiation.

This guide demonstrates that while But-3-yn-2-ylbenzene and its isomers share the same

molecular formula and weight, they exhibit distinct spectroscopic signatures that allow for their

unambiguous identification. The differences in chemical shifts, vibrational frequencies, and

fragmentation patterns provide a robust basis for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Spectroscopic Comparison of But-3-yn-2-ylbenzene
and Its Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1296858#spectroscopic-comparison-of-but-3-yn-2-
ylbenzene-and-its-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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